Sapunifiram

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

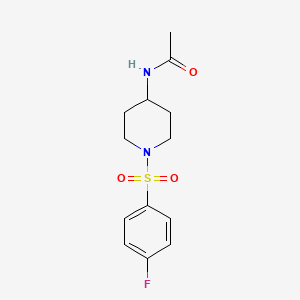

IUPAC Name |

N-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FN2O3S/c1-10(17)15-12-6-8-16(9-7-12)20(18,19)13-4-2-11(14)3-5-13/h2-5,12H,6-9H2,1H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKXONLCLMIKFNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

577778-29-1 | |

| Record name | MN-19 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0577778291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MN-19 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77J8Y82WU3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Sapunifiram's Mechanism of Action on AMPA Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sapunifiram (also known as MN-19) is a nootropic compound structurally related to sunifiram (B1682719) and unifiram (B1241649). While direct and comprehensive data on this compound's specific interactions with α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors are limited in publicly available literature, its structural analogs have been shown to act as potent cognitive enhancers by modulating AMPA receptor-mediated neurotransmission. This technical guide synthesizes the available information on these related compounds to propose a likely mechanism of action for this compound, providing a framework for future research and drug development. It is crucial to note that the quantitative data and signaling pathways described herein are primarily extrapolated from studies on sunifiram and unifiram and should be considered as a predictive model for this compound's activity, pending direct experimental verification.

Proposed Core Mechanism of Action

Based on evidence from structurally similar compounds, this compound is hypothesized to be a positive allosteric modulator of AMPA receptors. This modulation is not believed to occur at the glutamate (B1630785) binding site but rather at a distinct allosteric site on the receptor complex. The binding of this compound is proposed to induce a conformational change that enhances the receptor's response to glutamate.

The cognitive-enhancing effects of related compounds, such as sunifiram, are linked to the enhancement of long-term potentiation (LTP), a cellular mechanism underlying learning and memory. This enhancement is thought to be initiated by an indirect mechanism involving the N-methyl-D-aspartate (NMDA) receptor, which then leads to the potentiation of AMPA receptor function through intracellular signaling cascades.

Quantitative Data (Based on Structurally Related Compounds)

Due to the absence of specific quantitative data for this compound, the following table summarizes relevant data from its structural analog, unifiram (DM 232). This data provides a potential reference range for the expected potency of this compound.

| Compound | Parameter | Value | Preparation | Reference |

| Unifiram (DM 232) | EC50 for AMPA current increase | 27 ± 6 nM | Rat CA1 hippocampal slices | [1] |

Note: Interestingly, in the same study, no potentiation was observed on recombinant GluA1/GluA2 receptors, suggesting a complex mechanism that may involve specific subunit compositions, accessory proteins, or a pre-synaptic component.[1]

Proposed Signaling Pathway

The proposed signaling cascade for this compound, extrapolated from studies on sunifiram, suggests an indirect modulation of AMPA receptors. The pathway is thought to be initiated by the stimulation of the glycine-binding site on the NMDA receptor, leading to the activation of key intracellular kinases that ultimately phosphorylate AMPA receptors, enhancing their function.[1][2]

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential to validate the proposed mechanism of action for this compound.

Radioligand Binding Assay to Determine Binding Affinity

This experiment aims to determine if this compound directly binds to AMPA receptors and to quantify its binding affinity (Kd).

Protocol:

-

Membrane Preparation:

-

Homogenize rat cortical tissue or cells expressing specific AMPA receptor subunits (e.g., HEK293 cells transfected with GluA1-4) in ice-cold buffer (50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in binding buffer (50 mM Tris-HCl, 100 mM KSCN, pH 7.4) to a protein concentration of 0.1-0.5 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, add in order:

-

Binding buffer.

-

A range of concentrations of unlabeled this compound.

-

A fixed concentration of a radiolabeled AMPA receptor agonist (e.g., [³H]AMPA) at a concentration close to its Kd.

-

Membrane preparation.

-

-

For determination of non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled AMPA receptor agonist (e.g., 1 mM L-glutamate).

-

Incubate the plate at 4°C for 1-2 hours to reach equilibrium.

-

-

Separation and Counting:

-

Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine.

-

Wash the filters rapidly with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (concentration of this compound that inhibits 50% of radioligand binding) using non-linear regression.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Whole-Cell Patch-Clamp Electrophysiology for AMPA Receptor Potentiation

This experiment is designed to measure the functional effect of this compound on AMPA receptor-mediated currents in neurons.

Protocol:

-

Slice Preparation:

-

Acutely prepare 300-400 µm thick hippocampal or cortical slices from rodents.

-

Maintain slices in artificial cerebrospinal fluid (aCSF) saturated with 95% O₂ / 5% CO₂ at room temperature.

-

-

Recording Setup:

-

Transfer a slice to a recording chamber on an upright microscope and continuously perfuse with aCSF.

-

Identify pyramidal neurons in the CA1 region of the hippocampus or layer V of the cortex.

-

Establish a whole-cell patch-clamp configuration using a borosilicate glass pipette (3-5 MΩ) filled with an internal solution (containing in mM: 135 Cs-methanesulfonate, 8 NaCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.25).

-

Voltage-clamp the neuron at -70 mV.

-

-

Data Acquisition:

-

Evoke synaptic AMPA receptor-mediated excitatory postsynaptic currents (EPSCs) by stimulating afferent fibers with a bipolar electrode.

-

Isolate AMPA receptor currents by including picrotoxin (B1677862) (100 µM) to block GABAA receptors and D-AP5 (50 µM) to block NMDA receptors in the aCSF.

-

Record a stable baseline of EPSCs for at least 10 minutes.

-

Bath-apply this compound at various concentrations and record the change in EPSC amplitude and decay kinetics.

-

-

Data Analysis:

-

Measure the peak amplitude and decay time constant (τ) of the averaged EPSCs before and after this compound application.

-

Construct a dose-response curve by plotting the percentage increase in EPSC amplitude against the this compound concentration to determine the EC50.

-

Analyze the effect of this compound on the decay kinetics of the EPSCs.

-

In Vitro Kinase Assay for CaMKII and PKCα Activation

This experiment will determine if this compound treatment leads to the activation of CaMKII and PKCα in neuronal cells or tissue.

Protocol:

-

Cell/Tissue Lysate Preparation:

-

Treat cultured neurons or hippocampal slices with this compound (at a concentration determined from electrophysiology) for a specified time.

-

Lyse the cells or tissue in a buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysate.

-

-

Kinase Activity Assay (using a phospho-specific substrate):

-

For CaMKII: Use a CaMKII-specific substrate peptide (e.g., Autocamtide-2). Incubate the lysate with the substrate in a kinase reaction buffer containing [γ-³²P]ATP, Ca²⁺, and calmodulin.

-

For PKCα: Use a PKC-specific substrate peptide. Incubate the lysate with the substrate in a kinase reaction buffer containing [γ-³²P]ATP, phosphatidylserine, and diacylglycerol.

-

Spot the reaction mixture onto phosphocellulose paper and wash away unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

-

Western Blot Analysis for Phosphorylated Kinases:

-

Separate proteins from the treated lysates by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies specific for the phosphorylated (active) forms of CaMKII (e.g., phospho-Thr286) and PKCα (e.g., phospho-Ser657).

-

Use antibodies against the total protein for each kinase as a loading control.

-

Detect the primary antibodies with HRP-conjugated secondary antibodies and visualize using chemiluminescence.

-

-

Data Analysis:

-

For the kinase activity assay, compare the radioactivity counts between control and this compound-treated samples.

-

For the Western blot, quantify the band intensities for the phosphorylated and total proteins and calculate the ratio of phosphorylated to total protein.

-

Conclusion

While direct experimental data for this compound is currently lacking, the evidence from its close structural analogs, unifiram and sunifiram, provides a strong foundation for a proposed mechanism of action centered on the positive allosteric modulation of AMPA receptors. The hypothesized signaling pathway, involving an initial interaction with NMDA receptors leading to the downstream activation of PKCα and CaMKII and subsequent phosphorylation of AMPA receptors, offers a testable model for future research. The experimental protocols detailed in this guide provide a clear roadmap for elucidating the precise molecular interactions and functional consequences of this compound's effects on AMPA receptors. Such studies will be crucial for validating its therapeutic potential as a cognitive enhancer and for the rational design of next-generation nootropic agents.

References

- 1. Novel nootropic drug sunifiram improves cognitive deficits via CaM kinase II and protein kinase C activation in olfactory bulbectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel nootropic drug sunifiram enhances hippocampal synaptic efficacy via glycine-binding site of N-methyl-D-aspartate receptor [pubmed.ncbi.nlm.nih.gov]

Sapunifiram's Interaction with the NMDA Receptor Glycine Site: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sapunifiram (MN-19) is a potent nootropic agent, structurally analogous to Sunifiram (B1682719) (DM-235). While direct quantitative binding data for this compound at the N-methyl-D-aspartate (NMDA) receptor glycine (B1666218) site is limited in publicly available literature, its close structural and in vivo potency relationship with Sunifiram strongly suggests a shared mechanism of action. This technical guide synthesizes the available information on this compound and leverages the more extensively studied profile of Sunifiram to elucidate the core interaction with the NMDA receptor glycine site and the subsequent intracellular signaling cascades. This document provides a comprehensive overview of the presumed mechanism, supporting in vivo data, and detailed experimental protocols relevant to the study of these compounds.

Introduction

The N-methyl-D-aspartate (NMDA) receptor is a critical component of excitatory neurotransmission in the central nervous system, playing a pivotal role in synaptic plasticity, learning, and memory. The receptor's function is unique in its requirement for dual agonists: glutamate (B1630785) binding to the GluN2 subunit and a co-agonist, typically glycine or D-serine, binding to the GluN1 subunit. The glycine binding site, therefore, represents a key modulatory locus for influencing NMDA receptor activity. This compound (MN-19) and its analogue Sunifiram (DM-235) are piperazine-derived compounds that have demonstrated potent cognitive-enhancing effects in preclinical models. Evidence strongly points towards their mechanism of action involving the positive modulation of the NMDA receptor via its glycine binding site.

Core Mechanism of Action: Interaction with the NMDA Receptor Glycine Site

The proposed mechanism is that this compound, like Sunifiram, acts as a positive allosteric modulator or a partial agonist at the glycine binding site on the GluN1 subunit of the NMDA receptor. This interaction is thought to enhance the receptor's response to glutamate, leading to an influx of Ca²⁺ into the postsynaptic neuron. This influx is a critical initiating event for a cascade of downstream signaling pathways integral to synaptic plasticity.

Quantitative Data

Direct quantitative binding data for this compound (MN-19) on the NMDA receptor glycine site, such as Kᵢ or IC₅₀ values, are not extensively reported in the available scientific literature. However, comparative in vivo studies provide valuable insights into its potency.

Table 1: In Vivo Potency of this compound and Analogs in Cognitive Models

| Compound | Animal Model | Behavioral Test | Minimal Effective Dose (MED) | Reference |

| This compound (MN-19) | Mouse | Passive Avoidance Test | 0.01 mg/kg | [1][2] |

| Sunifiram (DM-235) | Mouse | Passive Avoidance Test | ~0.001-0.01 mg/kg | [1] |

| Piracetam | Mouse | Passive Avoidance Test | 30-100 mg/kg (i.p.) | [3] |

This table highlights the high potency of this compound, which is comparable to Sunifiram and significantly greater than the prototypical nootropic, Piracetam.

Downstream Signaling Pathways

The interaction of this compound with the NMDA receptor glycine site is hypothesized to initiate a cascade of intracellular events that underpin its nootropic effects. The data available for Sunifiram strongly suggests the involvement of Calcium/Calmodulin-dependent Protein Kinase II (CaMKII) and Protein Kinase C alpha (PKCα).

Upon activation of the NMDA receptor and subsequent Ca²⁺ influx, Ca²⁺ binds to calmodulin, which in turn activates CaMKII. Concurrently, the increased intracellular Ca²⁺ can also lead to the activation of PKCα. These kinases then phosphorylate a variety of synaptic proteins, leading to enhanced synaptic transmission and plasticity, such as Long-Term Potentiation (LTP).

Experimental Protocols

This section details the methodologies for key experiments used to characterize the interaction of compounds like this compound with the NMDA receptor and their downstream effects.

In Vitro Radioligand Binding Assay for NMDA Receptor Glycine Site

This protocol is designed to determine the binding affinity of a test compound for the NMDA receptor glycine site.

-

Objective: To measure the inhibition constant (Kᵢ) of this compound for the NMDA receptor glycine site.

-

Materials:

-

Rat cortical membranes (prepared from cerebral cortex)

-

[³H]-Glycine or other suitable radioligand

-

Test compound (this compound)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold assay buffer)

-

Glass fiber filters

-

Scintillation cocktail

-

Liquid scintillation counter

-

-

Procedure:

-

Membrane Preparation: Homogenize rat cerebral cortices in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in assay buffer. Determine protein concentration.

-

Assay Setup: In a 96-well plate, add in triplicate:

-

Total binding wells: Radioligand and assay buffer.

-

Non-specific binding wells: Radioligand and a high concentration of a known non-radioactive glycine site ligand.

-

Test compound wells: Radioligand and serial dilutions of this compound.

-

-

Incubation: Add the membrane preparation to all wells and incubate at a specified temperature and duration to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of this compound (the concentration that inhibits 50% of specific binding) and then calculate the Kᵢ value using the Cheng-Prusoff equation.

-

Western Blot Analysis of CaMKII and PKCα Phosphorylation

This protocol is used to quantify the activation of downstream kinases following treatment with the test compound.

-

Objective: To measure the levels of phosphorylated CaMKII (p-CaMKII) and phosphorylated PKCα (p-PKCα) in neuronal cells or tissue treated with this compound.

-

Materials:

-

Neuronal cell culture or brain tissue homogenates

-

This compound

-

Lysis buffer containing protease and phosphatase inhibitors

-

Primary antibodies: anti-p-CaMKII, anti-total CaMKII, anti-p-PKCα, anti-total PKCα

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Chemiluminescent substrate

-

Imaging system

-

-

Procedure:

-

Sample Preparation: Treat neuronal cells or tissue with this compound for a specified time. Lyse the cells/tissue in lysis buffer. Determine protein concentration.

-

SDS-PAGE: Denature protein samples and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with primary antibodies against the phosphorylated and total forms of CaMKII and PKCα overnight at 4°C.

-

Washing and Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

Detection: Wash the membrane again and apply a chemiluminescent substrate.

-

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

-

In Vivo Behavioral Models for Cognitive Enhancement

These protocols are used to assess the pro-cognitive effects of this compound in animal models.

-

5.3.1. Passive Avoidance Test

-

Principle: This test assesses fear-motivated long-term memory.

-

Apparatus: A two-compartment box with a light and a dark chamber, connected by a door. The floor of the dark chamber is equipped with an electric grid.

-

Procedure:

-

Training: A mouse is placed in the light compartment. When it enters the dark compartment, the door closes, and a mild foot shock is delivered.

-

Testing: After a set period (e.g., 24 hours), the mouse is returned to the light compartment. The latency to enter the dark compartment is measured. A longer latency indicates better memory of the aversive stimulus.

-

-

Drug Administration: this compound is typically administered before the training session.

-

-

5.3.2. Y-Maze Test

-

Principle: This test evaluates spatial working memory based on the innate tendency of rodents to explore novel environments.

-

Apparatus: A Y-shaped maze with three identical arms.

-

Procedure: A mouse is placed in the center of the maze and allowed to freely explore the arms for a set period. The sequence of arm entries is recorded. Spontaneous alternation is defined as consecutive entries into all three arms. A higher percentage of spontaneous alternations indicates better spatial working memory.

-

Drug Administration: this compound is administered before the test session.

-

-

5.3.3. Novel Object Recognition Test

-

Principle: This test assesses recognition memory based on the preference of rodents to explore a novel object over a familiar one.

-

Apparatus: An open-field arena.

-

Procedure:

-

Familiarization: A mouse is placed in the arena with two identical objects and allowed to explore them.

-

Testing: After a delay, one of the objects is replaced with a novel object. The time spent exploring each object is recorded. A preference for the novel object (spending more time exploring it) indicates recognition memory.

-

-

Drug Administration: this compound is administered before the familiarization or testing phase.

-

Conclusion

This compound is a potent nootropic agent with a mechanism of action that is strongly indicated to involve the positive modulation of the NMDA receptor at the glycine co-agonist site. This interaction is believed to trigger a downstream signaling cascade involving the activation of key kinases such as CaMKII and PKCα, ultimately leading to enhanced synaptic plasticity and cognitive function. While direct quantitative data for this compound is sparse, the extensive research on its close and similarly potent analog, Sunifiram, provides a robust framework for understanding its molecular and cellular effects. The experimental protocols detailed in this guide provide a basis for the further investigation and characterization of this compound and other related compounds targeting the NMDA receptor for cognitive enhancement. Further research is warranted to definitively establish the binding kinetics of this compound and to fully elucidate its pharmacological profile.

References

Sapunifiram (MN-19): A Technical Whitepaper on its Synthesis and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sapunifiram, also known as MN-19, is a synthetic nootropic agent that has demonstrated significant cognition-enhancing effects in preclinical studies. As an analog of the well-researched compound sunifiram (B1682719), this compound is of considerable interest to the neuroscience and drug development communities for its potential therapeutic applications in cognitive disorders. This document provides a comprehensive overview of the available technical information regarding its synthesis, chemical properties, and putative mechanism of action. Due to the limited availability of public domain data, this guide synthesizes information from published abstracts and publicly available databases. While a detailed, step-by-step synthesis protocol and experimentally derived quantitative data are not fully available, this paper establishes a foundational understanding for researchers in the field.

Chemical Properties and Data

This compound is structurally related to sunifiram, belonging to a class of piperazine-derived compounds. Its chemical identity and computed properties are summarized below. It is important to note that the majority of the available data is computational and awaits experimental verification.

Table 1: Chemical Identifiers and Computed Properties of this compound

| Property | Value | Source |

| IUPAC Name | N-[1-(4-fluorophenyl)sulfonylpiperidin-4-yl]acetamide | PubChem |

| Molecular Formula | C₁₃H₁₇FN₂O₃S | PubChem |

| Molecular Weight | 300.35 g/mol | PubChem |

| CAS Number | 577778-29-1 | PubChem |

| XLogP3-AA | 1 | PubChem |

| Hydrogen Bond Donors | 1 | PubChem |

| Hydrogen Bond Acceptors | 5 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 300.09439174 Da | PubChem |

| Topological Polar Surface Area | 74.9 Ų | PubChem |

| Complexity | 433 | PubChem |

Note: The properties listed are computationally derived and should be confirmed through experimental analysis.[1]

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in its entirety. The primary literature describing its synthesis is found in the paper "Design, synthesis and nootropic activity of new analogues of sunifiram and this compound, two potent cognition-enhancers" by Martini et al., but the full experimental details are not accessible.[2][3]

Based on the synthesis of related sulfonamide and amide analogs of sunifiram, a plausible synthetic route would likely involve the reaction of a suitably protected 4-aminopiperidine (B84694) derivative with 4-fluorobenzenesulfonyl chloride, followed by deprotection and subsequent acetylation of the piperidine (B6355638) nitrogen.

General Synthetic Workflow (Hypothesized)

Caption: Hypothesized synthetic workflow for this compound.

Mechanism of Action

The precise mechanism of action for this compound is not fully elucidated, but research on its close analog, sunifiram, provides significant insights. It is understood that these compounds do not have a strong affinity for the most common neurotransmitter receptors.[4] Instead, their nootropic effects are believed to be mediated through the modulation of glutamatergic neurotransmission.

The proposed mechanism involves the potentiation of NMDA receptor signaling, specifically through interaction with the glycine-binding site. This leads to the activation of downstream intracellular signaling cascades, including Protein Kinase C alpha (PKCα) and Calcium/calmodulin-dependent protein kinase II (CaMKII).[5] These kinases are crucial for synaptic plasticity and the induction of long-term potentiation (LTP), a cellular mechanism underlying learning and memory.

Proposed Signaling Pathway

Caption: Proposed signaling pathway for this compound's nootropic effects.

Experimental Protocols

The primary behavioral assay used to evaluate the nootropic effects of this compound and its analogs is the mouse passive-avoidance test .[3] This test assesses learning and memory in rodents.

General Methodology: Mouse Passive-Avoidance Test

-

Apparatus: The apparatus consists of a two-compartment box with a light and a dark chamber, separated by a guillotine door. The floor of the dark chamber is equipped with an electric grid.

-

Acquisition Trial (Training):

-

A mouse is placed in the light compartment.

-

After a short acclimatization period, the door to the dark compartment is opened.

-

Mice have a natural aversion to light and will typically enter the dark compartment.

-

Upon entering the dark compartment, the door closes, and a mild, brief electric foot shock is delivered.

-

The mouse is then removed and returned to its home cage.

-

-

Retention Trial (Testing):

-

Typically conducted 24 hours after the acquisition trial.

-

The mouse is again placed in the light compartment, and the door to the dark compartment is opened.

-

The latency to enter the dark compartment is recorded.

-

A longer latency to enter the dark compartment is indicative of a stronger memory of the aversive stimulus, and thus, better learning and memory.

-

-

Drug Administration:

-

This compound or a vehicle control is administered at a specified time before the acquisition trial.

-

In some experimental designs, an amnesic agent (e.g., scopolamine) is used to induce a cognitive deficit, and the ability of the test compound to reverse this deficit is measured.

-

Table 2: Key Parameters for Passive-Avoidance Test (Illustrative)

| Parameter | Example Value/Condition |

| Animal Model | Male Swiss albino mice (25-30 g) |

| Drug Administration | Intraperitoneal (i.p.) or oral (p.o.) gavage |

| Dosage Range | 0.01 - 10 mg/kg |

| Time of Administration | 30-60 minutes prior to the acquisition trial |

| Foot Shock Intensity | 0.2 - 0.5 mA |

| Foot Shock Duration | 1 - 2 seconds |

| Retention Interval | 24 hours |

| Cut-off Time | 300 seconds |

Note: The values in this table are illustrative and would need to be specified in a detailed experimental protocol.

Conclusion and Future Directions

This compound is a promising nootropic agent with a putative mechanism of action centered on the potentiation of NMDA receptor function and the activation of key intracellular signaling pathways involved in synaptic plasticity. While its cognition-enhancing effects have been demonstrated in preclinical models, a significant amount of research is still required. Future work should focus on:

-

Publication of the detailed synthesis protocol to allow for broader research and replication.

-

Comprehensive experimental determination of its physicochemical properties , including solubility, melting point, and spectral data.

-

In-depth elucidation of its pharmacokinetic and pharmacodynamic profile.

-

Further investigation into its mechanism of action , including downstream targets of CaMKII and PKCα activation.

-

Toxicology and safety studies to assess its potential for clinical development.

This whitepaper provides a summary of the currently available information on this compound. As more research becomes publicly available, a more complete and detailed technical guide can be developed to further aid researchers and drug developers in this promising area of neuroscience.

References

- 1. tandfonline.com [tandfonline.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. cognitive enhancers nootropics: Topics by Science.gov [science.gov]

- 5. Novel nootropic drug sunifiram improves cognitive deficits via CaM kinase II and protein kinase C activation in olfactory bulbectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Vitro Characterization of Sapunifiram's Nootropic Effects: A Technical Guide

Disclaimer: Direct in-vitro research on Sapunifiram (MN-19) is exceptionally limited in publicly available scientific literature. Most of the current understanding of its nootropic effects is extrapolated from its structural analog, Sunifiram (B1682719) (DM-235). This document summarizes the available in-vitro data on Sunifiram as a proxy to infer the potential mechanisms of this compound, a potent cognition-enhancer. Researchers should be aware that while structurally similar, the pharmacological profiles of these two compounds may not be identical.

Introduction

This compound (MN-19) is a piperazine-derived nootropic agent, structurally analogous to Sunifiram (DM-235). Both compounds are noted for their potent antiamnesic and procognitive effects in animal studies, reportedly thousands of times more potent than Piracetam.[1] Despite this, the precise mechanism of action remains a subject of ongoing investigation. In-vitro studies have been crucial in beginning to unravel the complex signaling cascades modulated by these compounds, pointing towards an indirect modulation of key neurotransmitter systems involved in learning and memory.

Receptor Binding Affinity

A significant finding from broad panel in-vitro assays is that neither Sunifiram nor its related compounds, including by extension this compound, exhibit direct binding affinity for a wide range of common neurotransmitter receptors, ion channels, or transporters at concentrations up to 1 μM.[2] This suggests that their nootropic effects are not mediated by direct agonism or antagonism of these primary targets.

Table 1: Receptor Binding Profile of Sunifiram

| Receptor/Transporter Target | Binding Affinity |

| Glutamate Receptors (AMPA, NMDA) | No significant affinity |

| GABA Receptors | No significant affinity |

| Serotonin Receptors | No significant affinity |

| Dopamine Receptors | No significant affinity |

| Adrenergic Receptors | No significant affinity |

| Histamine Receptors | No significant affinity |

| Acetylcholine (B1216132) Receptors | No significant affinity |

| Opioid Receptors | No significant affinity |

| Major Ion Channels | No significant affinity |

| Major Neurotransmitter Transporters | No significant affinity |

Data extrapolated from broad panel assays of Sunifiram and Unifiram.[2]

Electrophysiological Effects on Long-Term Potentiation (LTP)

The enhancement of Long-Term Potentiation (LTP), a cellular correlate of learning and memory, is a key in-vitro finding for Sunifiram. Studies on hippocampal slices have demonstrated a significant potentiation of LTP in the CA1 region.

Key Findings:

-

Sunifiram, at concentrations between 10-100 nM, significantly enhances LTP in a bell-shaped dose-response curve, with peak efficacy at 10 nM.[3]

-

It increases the slope of field excitatory postsynaptic potentials (fEPSPs) in a dose-dependent manner from 1-1000 nM.[3]

Experimental Protocol: Hippocampal Slice Electrophysiology for LTP Measurement

-

Tissue Preparation:

-

Male mice are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 4.4 KCl, 2.5 CaCl2, 1.2 MgSO4, 1 NaH2PO4, 25 NaHCO3, and 10 glucose.

-

Transverse hippocampal slices (400 µm thick) are prepared using a vibratome.

-

Slices are allowed to recover in an interface chamber with oxygenated aCSF at room temperature for at least 1 hour before recording.

-

-

Electrophysiological Recording:

-

A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at 32°C.

-

A bipolar stimulating electrode is placed in the Schaffer collateral-commissural pathway to stimulate afferent fibers.

-

A glass microelectrode filled with aCSF is placed in the stratum radiatum of the CA1 region to record fEPSPs.

-

Baseline synaptic responses are recorded every 30 seconds for at least 20 minutes by delivering single pulses at an intensity that elicits 50% of the maximal response.

-

-

LTP Induction and Drug Application:

-

Sunifiram (or vehicle) is bath-applied to the slice for a designated period before LTP induction.

-

LTP is induced by a high-frequency stimulation (HFS) protocol (e.g., three trains of 100 Hz for 1 second, separated by 20 seconds).

-

Post-HFS fEPSPs are recorded for at least 60 minutes to measure the potentiation.

-

-

Data Analysis:

-

The slope of the fEPSP is measured and expressed as a percentage of the pre-HFS baseline.

-

Statistical comparisons are made between control and drug-treated slices.

-

Table 2: Effect of Sunifiram on Hippocampal LTP

| Concentration | Effect on LTP |

| 10 nM | Peak enhancement |

| 10-100 nM | Significant enhancement |

Data derived from electrophysiological studies in mouse hippocampal slices.[3]

Signaling Pathways

While this compound and its analogs do not directly bind to NMDA receptors, their pro-cognitive effects appear to be dependent on the activation of the glycine-binding site of the NMDA receptor.[3][4] This interaction initiates a downstream signaling cascade involving key kinases crucial for synaptic plasticity.

Key Signaling Events:

-

PKCα Activation: Sunifiram treatment leads to an increase in the phosphorylation and activation of Protein Kinase Cα (PKCα). This effect is blocked by 7-chloro-kynurenic acid (7-ClKN), an antagonist of the NMDA receptor glycine (B1666218) site.[3]

-

CaMKII Activation: The enhancement of LTP by Sunifiram is associated with an increase in the autophosphorylation of Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII).[3][5]

-

AMPAR Phosphorylation: Activated CaMKII, in turn, phosphorylates the GluR1 subunit of AMPA receptors, a critical step for increasing synaptic strength.[3][5]

-

Src Kinase Involvement: The activation of PKCα by Sunifiram is dependent on Src kinase activity. Inhibition of Src kinase prevents the Sunifiram-induced enhancement of LTP.[3]

Experimental Protocol: Western Blotting for Protein Phosphorylation

-

Sample Preparation:

-

Hippocampal slices are treated with Sunifiram or vehicle for a specified duration.

-

Slices are rapidly homogenized in ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration is determined using a standard assay (e.g., BCA assay).

-

-

SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

The membrane is blocked with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

-

Antibody Incubation:

-

The membrane is incubated with primary antibodies specific for the phosphorylated forms of target proteins (e.g., phospho-PKCα, phospho-CaMKII, phospho-GluR1) overnight at 4°C.

-

The membrane is washed and then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Analysis:

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Band intensities are quantified using densitometry software.

-

The levels of phosphorylated proteins are normalized to the total protein levels for each respective protein.

-

Diagrams of Signaling Pathways and Workflows

Caption: Proposed signaling cascade for this compound/Sunifiram.

Caption: Workflow for in-vitro LTP experiments.

Effects on Neurotransmitter Release

Some reports suggest that Sunifiram and related compounds can increase the release of acetylcholine from the rat cerebral cortex.[1][6] This effect could contribute to their pro-cognitive properties, as the cholinergic system plays a vital role in memory and attention. However, detailed in-vitro studies quantifying this effect for this compound are lacking.

Experimental Protocol: In-Vitro Neurotransmitter Release Assay (General)

-

Synaptosome Preparation:

-

Brain tissue (e.g., cerebral cortex or hippocampus) is homogenized in a buffered sucrose (B13894) solution.

-

The homogenate is subjected to differential centrifugation to isolate the synaptosomal fraction (nerve terminals).

-

-

Loading with Radiolabeled Neurotransmitter:

-

Synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [³H]acetylcholine) to allow for its uptake into the nerve terminals.

-

-

Superfusion and Stimulation:

-

The loaded synaptosomes are placed in a superfusion chamber and continuously perfused with a physiological buffer.

-

Fractions of the perfusate are collected at regular intervals.

-

After establishing a stable baseline release, the synaptosomes are stimulated (e.g., with a high potassium concentration to induce depolarization) in the presence or absence of the test compound (this compound).

-

-

Quantification:

-

The radioactivity in each collected fraction is measured using liquid scintillation counting.

-

The amount of neurotransmitter released is calculated and expressed as a percentage of the total synaptosomal content.

-

Conclusion

The in-vitro characterization of this compound is still in its nascent stages, with the majority of mechanistic insights being drawn from its close analog, Sunifiram. The available evidence points towards a novel mechanism of action that does not involve direct interaction with major neurotransmitter receptors. Instead, this compound likely acts as a positive modulator of downstream signaling pathways crucial for synaptic plasticity and memory formation, initiated by an interaction with the glycine site of the NMDA receptor. This leads to the activation of CaMKII and PKCα, culminating in the enhancement of LTP. Further direct in-vitro studies on this compound are necessary to confirm these hypotheses and to fully elucidate its pharmacological profile.

References

- 1. Pharmacological characterization of DM232 (unifiram) and DM235 (sunifiram), new potent cognition enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Sunifiram - Wikipedia [en.wikipedia.org]

- 3. Novel nootropic drug sunifiram enhances hippocampal synaptic efficacy via glycine-binding site of N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel nootropic drug sunifiram improves cognitive deficits via CaM kinase II and protein kinase C activation in olfactory bulbectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Preclinical Evidence for Sapunifiram (MN-166/Ibudilast) in Cognitive Enhancement: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sapunifiram (also known as MN-166 and ibudilast) is a small molecule, orally bioavailable drug with a multi-modal mechanism of action that has shown significant promise in preclinical models of cognitive impairment. Originally developed for asthma and post-stroke complications, its therapeutic potential has expanded to neurodegenerative and psychiatric disorders, underpinned by its anti-inflammatory and neuroprotective properties. This technical guide provides an in-depth overview of the preclinical evidence supporting the cognitive-enhancing effects of this compound. It details its pharmacological actions, summarizes key quantitative findings from animal studies, outlines experimental protocols, and visualizes the core signaling pathways involved.

Core Mechanisms of Action

This compound's cognitive-enhancing effects are attributed to a combination of synergistic mechanisms, primarily:

-

Phosphodiesterase (PDE) Inhibition: this compound is a non-selective inhibitor of phosphodiesterases, with notable activity against PDE4.[1][2] Inhibition of PDE4 prevents the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in neuronal signaling.[1][2] Elevated cAMP levels lead to the activation of Protein Kinase A (PKA) and subsequently, the phosphorylation of cAMP response element-binding protein (CREB).[1] pCREB acts as a transcription factor, promoting the expression of genes involved in synaptic plasticity, long-term potentiation (LTP), and memory formation.[1]

-

Anti-inflammatory and Glial Cell Attenuation: Neuroinflammation, characterized by the activation of microglia and astrocytes, is a key pathological feature of many neurodegenerative diseases and is known to impair cognitive function. This compound has been shown to suppress the activation of glial cells and reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[3] This glial attenuation helps to create a more favorable microenvironment for neuronal function and survival.

-

Macrophage Migration Inhibitory Factor (MIF) Inhibition: MIF is a pro-inflammatory cytokine implicated in the pathogenesis of several inflammatory and autoimmune diseases.[4] this compound has been identified as an inhibitor of MIF, further contributing to its anti-inflammatory profile.[5] By inhibiting MIF, this compound can modulate the inflammatory cascade that contributes to neuronal damage and cognitive decline.[4]

Quantitative Data from Preclinical Studies

The following tables summarize the available quantitative data from preclinical studies investigating the efficacy of this compound in various models of cognitive impairment.

Table 1: Pharmacokinetic Parameters of this compound (Ibudilast) in Different Species

| Species | Route of Administration | Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (t1/2) (h) | Reference |

| Mouse | Oral | 10 mg/kg | ~150 | ~0.5 | ~400 | ~1.5 | [6] |

| Rat | Oral | 10 mg/kg | ~100 | ~1.0 | ~500 | ~2.0 | [6] |

| Dog | Oral | 5 mg/kg | 230 ± 120 | 1.5 ± 0.5 | 1100 ± 600 | ~4.0 | [7] |

| Monkey (Cynomolgus) | Oral | 5 mg/kg | ~300 | ~2.0 | ~1500 | ~3.0 | [6] |

| Human | Oral | 30 mg | 43.8 ± 14.5 | 2.2 ± 0.8 | 392 ± 113 | 19.1 ± 4.5 | [3] |

Note: Values are approximate and can vary based on the specific study design and analytical methods used.

Table 2: Efficacy of this compound in Animal Models of Cognitive Impairment

| Animal Model | Species/Strain | Inducing Agent | This compound Dose & Route | Cognitive Task | Key Findings | Reference |

| Scopolamine-induced amnesia | Mouse | Scopolamine (B1681570) (1-1.5 mg/kg, i.p.) | 10-30 mg/kg, p.o. | Passive Avoidance Test | Increased step-through latency, indicating improved memory retention. | [8] |

| Amyloid-β induced cognitive deficit | Rat | Aβ peptide (i.c.v. injection) | 10-20 mg/kg, p.o. | Morris Water Maze | Decreased escape latency and increased time spent in the target quadrant, indicating improved spatial learning and memory. | |

| Lipopolysaccharide (LPS)-induced neuroinflammation | Mouse | LPS (0.25 mg/kg, i.p.) | 10 mg/kg, p.o. | Y-maze | Increased spontaneous alternation, suggesting improved working memory. | [8] |

| Traumatic Brain Injury (TBI) | Rat | Controlled cortical impact | 10 mg/kg, s.c. | Fear Conditioning | Reduced freezing behavior, indicating amelioration of TBI-induced anxiety-like behavior. | [9] |

Experimental Protocols

Animal Models of Cognitive Impairment

-

Scopolamine-Induced Amnesia Model:

-

Animals: Male C57BL/6 mice, 8-10 weeks old.

-

Induction of Amnesia: A single intraperitoneal (i.p.) injection of scopolamine (1-1.5 mg/kg body weight) is administered 30 minutes before the training session of a cognitive task.[8]

-

Rationale: Scopolamine is a muscarinic acetylcholine (B1216132) receptor antagonist that induces transient cholinergic dysfunction, leading to deficits in learning and memory, mimicking aspects of cognitive impairment seen in neurodegenerative diseases.

-

-

Amyloid-β (Aβ) Infusion Model:

-

Animals: Male Wistar rats, 250-300g.

-

Induction of Cognitive Deficit: Stereotaxic surgery is performed to intracerebroventricularly (i.c.v.) infuse aggregated Aβ peptides (e.g., Aβ1-42). Animals are allowed to recover for a specified period (e.g., 1-2 weeks) before behavioral testing.

-

Rationale: This model aims to replicate the amyloid pathology characteristic of Alzheimer's disease, leading to synaptic dysfunction and cognitive decline.

-

Behavioral Assays for Cognitive Function

-

Morris Water Maze (MWM):

-

Apparatus: A circular pool (e.g., 1.5 m in diameter) filled with opaque water, with a hidden escape platform. Visual cues are placed around the pool for spatial navigation.

-

Procedure:

-

Acquisition Phase: Animals undergo multiple trials per day for several consecutive days to learn the location of the hidden platform. Escape latency (time to find the platform) and path length are recorded.

-

Probe Trial: The platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant where the platform was previously located is measured to assess spatial memory retention.

-

-

Data Analysis: Comparison of escape latencies across training days and time spent in the target quadrant between treatment groups.

-

-

Passive Avoidance Test:

-

Apparatus: A two-chambered box with a light and a dark compartment, connected by a door. The floor of the dark compartment can deliver a mild foot shock.

-

Procedure:

-

Training: The animal is placed in the light compartment. When it enters the dark compartment, the door closes, and a brief, mild foot shock is delivered.

-

Testing: After a retention interval (e.g., 24 hours), the animal is again placed in the light compartment, and the latency to enter the dark compartment (step-through latency) is recorded.

-

-

Data Analysis: Longer step-through latencies in the testing phase indicate better memory of the aversive experience.

-

Signaling Pathways and Experimental Workflows

This compound's Core Signaling Pathway

References

- 1. benchchem.com [benchchem.com]

- 2. RePORT ⟩ RePORTER [reporter.nih.gov]

- 3. Ibudilast in healthy volunteers: safety, tolerability and pharmacokinetics with single and multiple doses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MN-166 (ibudilast) in amyotrophic lateral sclerosis in a Phase IIb/III study: COMBAT-ALS study design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cross-species comparisons of the pharmacokinetics of ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Food Science of Animal Resources [kosfaj.org]

- 8. Experimentally induced animal models for cognitive dysfunction and Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Insight into the emerging and common experimental in-vivo models of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

Sapunifiram's Role in Modulating Synaptic Plasticity: A Technical Guide

Disclaimer: Scientific research on Sapunifiram (MN-19) is limited. The following information is primarily based on studies of its structural and functional analogue, Sunifiram (B1682719) (DM-235), and should be interpreted with caution. The data presented here serves as a guide for research professionals interested in the potential mechanisms of this class of nootropic compounds.

Introduction

This compound is a piperazine-derived compound with reported nootropic and cognition-enhancing properties.[1] It is a close structural analogue of Sunifiram, a more extensively studied compound that has demonstrated the ability to modulate synaptic plasticity, a fundamental cellular mechanism underlying learning and memory.[1] This technical guide provides an in-depth overview of the core mechanisms by which this class of compounds is thought to influence synaptic efficacy, with a focus on the modulation of long-term potentiation (LTP). The information is targeted towards researchers, scientists, and drug development professionals.

Core Mechanism of Action: Enhancement of NMDA Receptor-Dependent Long-Term Potentiation

Preclinical studies on Sunifiram suggest that its primary mechanism of action involves the enhancement of N-methyl-D-aspartate receptor (NMDAR)-dependent long-term potentiation (LTP) in the hippocampus.[2][3] LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.[4]

Sunifiram has been shown to significantly enhance LTP in a bell-shaped dose-response relationship.[2] This enhancement is linked to the stimulation of the glycine-binding site of the NMDAR, which leads to the activation of downstream signaling cascades crucial for synaptic strengthening.[2][5]

Quantitative Data on Synaptic Plasticity Modulation (from Sunifiram Studies)

The following tables summarize the key quantitative findings from electrophysiological and biochemical studies on Sunifiram.

Table 1: Dose-Dependent Enhancement of Long-Term Potentiation (LTP) by Sunifiram

| Sunifiram Concentration | LTP Enhancement (fEPSP slope) | Statistical Significance |

| 10 nM | Peak Enhancement | p < 0.05 |

| 100 nM | Significant Enhancement | p < 0.05 |

| 1-1000 nM | Dose-dependent increase in fEPSP slope | - |

Data extracted from studies on mouse hippocampal slices.[2]

Table 2: Effect of Sunifiram on Key Signaling Molecules

| Target Molecule | Effect of Sunifiram (10 nM) | Upstream Modulator | Downstream Effect |

| PKCα (Ser-657) | Increased Phosphorylation | Src Kinase | Phosphorylation of NMDAR |

| Src Family (Tyr-416) | Increased Phosphorylation | - | Activation of PKCα |

| CaMKII | Increased Activation | - | Phosphorylation of AMPAR |

| AMPAR | Increased Phosphorylation | CaMKII | Enhanced Synaptic Transmission |

| NMDAR | Increased Phosphorylation | PKCα | Potentiation of LTP |

Data from immunoblotting analysis in mouse hippocampal slices.[2]

Signaling Pathways

The modulation of synaptic plasticity by this class of compounds is believed to be mediated through a specific signaling cascade initiated at the NMDA receptor.

This compound/Sunifiram signaling cascade.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of Sunifiram's effects on synaptic plasticity.

In Vitro Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices

This protocol is adapted from studies investigating the effects of Sunifiram on synaptic plasticity in the CA1 region of the mouse hippocampus.[2]

1. Slice Preparation:

-

Male C57BL/6J mice (8-12 weeks old) are anesthetized and decapitated.

-

The brain is rapidly removed and placed in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 26 NaHCO3, 1 MgSO4, 2 CaCl2, and 10 glucose.

-

Transverse hippocampal slices (400 µm) are prepared using a vibratome.

-

Slices are allowed to recover in oxygenated aCSF at room temperature for at least 1 hour before recording.

2. Electrophysiological Recording:

-

A single slice is transferred to a recording chamber and continuously perfused with oxygenated aCSF at 30-32°C.

-

A bipolar stimulating electrode is placed in the Schaffer collateral-commissural pathway.

-

A glass microelectrode filled with aCSF is placed in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).

-

Baseline fEPSPs are recorded for at least 20 minutes by delivering single pulses at 0.05 Hz. The stimulus intensity is adjusted to elicit a response that is 30-40% of the maximal fEPSP amplitude.

3. Drug Application:

-

Sunifiram is dissolved in DMSO and then diluted in aCSF to the final desired concentrations (e.g., 10 nM, 100 nM).

-

The drug is applied to the slice via the perfusion system for a predetermined period before LTP induction.

4. LTP Induction and Recording:

-

LTP is induced using a high-frequency stimulation (HFS) protocol, typically theta-burst stimulation (TBS): 10 trains of 4 pulses at 100 Hz, with an inter-train interval of 200 ms.

-

fEPSPs are recorded for at least 60 minutes post-HFS to assess the magnitude and stability of LTP.

Workflow for LTP experiments.

Immunoblotting for Protein Phosphorylation

This protocol is used to quantify the changes in the phosphorylation state of key signaling proteins.[2]

1. Sample Preparation:

-

Hippocampal slices are treated with Sunifiram at various concentrations.

-

After treatment, slices are homogenized in a lysis buffer containing protease and phosphatase inhibitors.

-

Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

2. SDS-PAGE and Western Blotting:

-

Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.

3. Immunodetection:

-

The membrane is blocked to prevent non-specific antibody binding.

-

The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., phospho-PKCα, total PKCα, phospho-CaMKII, total CaMKII).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry.

Conclusion and Future Directions

The available evidence, primarily from studies on its analogue Sunifiram, suggests that this compound may enhance synaptic plasticity by positively modulating NMDA receptor function through its glycine-binding site. This action initiates a downstream signaling cascade involving Src kinase, PKCα, and CaMKII, ultimately leading to the phosphorylation of AMPA and NMDA receptors and the potentiation of LTP.

Further research is required to:

-

Directly investigate the effects of this compound on synaptic plasticity and compare its potency and efficacy to Sunifiram.

-

Elucidate the precise molecular interactions between this compound and the NMDA receptor.

-

Conduct in vivo studies to confirm these cellular mechanisms translate to cognitive enhancement in animal models.

-

Perform comprehensive safety and toxicology studies.

This technical guide provides a foundational understanding of the potential mechanisms of this compound for researchers and drug development professionals. The detailed protocols and signaling pathway diagrams offer a framework for designing future experiments to further explore the therapeutic potential of this class of compounds.

References

- 1. Design, synthesis and nootropic activity of new analogues of sunifiram and this compound, two potent cognition-enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel nootropic drug sunifiram enhances hippocampal synaptic efficacy via glycine-binding site of N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Establishing Natural Nootropics: Recent Molecular Enhancement Influenced by Natural Nootropic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel nootropic drug sunifiram improves cognitive deficits via CaM kinase II and protein kinase C activation in olfactory bulbectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Neuroprotective Potential of Sapunifiram: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific data specifically investigating Sapunifiram (MN-19) is limited in the public domain. This guide summarizes the available information on this compound and its close structural and functional analogue, Sunifiram (B1682719) (DM-235), to provide a comprehensive overview of its potential neuroprotective properties and mechanism of action. Data presented for Sunifiram is expected to be highly relevant to this compound, but this assumption should be noted.

Introduction

This compound (MN-19) is a piperazine-derived nootropic agent with potential cognitive-enhancing and neuroprotective effects. It is a structural analogue of Sunifiram (DM-235), a compound that has been more extensively studied.[1][2] Both compounds have demonstrated significant antiamnesic and procognitive activities in preclinical models, with potencies notably higher than the archetypal nootropic, piracetam.[1] This technical guide aims to consolidate the existing knowledge on this compound and its related compounds, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways that may contribute to its neuroprotective potential.

Quantitative Data Summary

The following tables summarize the available quantitative data for Sunifiram, which is used here as a proxy for this compound due to the limited availability of specific data for the latter.

Table 1: In Vitro Efficacy of Sunifiram

| Parameter | Value | Species/System | Notes |

| Ki (inhibition of glucose transport) | 26.0 µM | Human erythrocytes | This action is correlated with potency in reversing scopolamine-induced memory deficits in mice, but is not considered the primary mechanism of action.[2] |

Table 2: In Vivo Efficacy of Sunifiram and Analogues

| Compound | Effective Dose (i.p.) | Animal Model | Test | Effect |

| Sunifiram (DM-235) | 0.1 mg/kg | Mouse | Passive Avoidance Test | Reversed amnesia induced by the AMPA receptor antagonist NBQX. |

| Sunifiram (DM-235) | 1 mg/kg | Mouse | Pentobarbitone-induced hypnosis | Reduced the duration of hypnosis. |

| Sunifiram Analogues | 0.3 - 10 mg/kg | Mouse | Passive Avoidance Test | Showed cognitive enhancement. |

Mechanism of Action

While the precise mechanism of action for this compound is not fully elucidated, research on its analogue Sunifiram points towards the modulation of glutamatergic neurotransmission, a key pathway in learning and memory.

Sunifiram is reported to act as a positive allosteric modulator of AMPA receptors and to stimulate the glycine-binding site of NMDA receptors.[2] This activation is believed to trigger downstream signaling cascades involving Calcium/calmodulin-dependent protein kinase II (CaMKII) and Protein Kinase C alpha (PKCα).[2] These kinases play a crucial role in synaptic plasticity, including long-term potentiation (LTP), a cellular mechanism underlying learning and memory.

Proposed Signaling Pathway

The following diagram illustrates the proposed signaling pathway for Sunifiram, which is likely shared by this compound.

Caption: Proposed signaling cascade for this compound.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not widely published. However, based on the studies conducted on its analogues, the following methodologies are relevant for assessing its neuroprotective and cognitive-enhancing potential.

In Vivo: Mouse Passive-Avoidance Test

This test is a widely used behavioral paradigm to assess learning and memory in rodents.

Caption: Workflow for the mouse passive-avoidance test.

Methodology:

-

Apparatus: A two-compartment box with a light and a dark chamber connected by an opening. The floor of the dark chamber is equipped with an electric grid.

-

Acclimation: Mice are allowed to explore the apparatus freely for a set period.

-

Training: Each mouse is placed in the light compartment. When it enters the dark compartment, a mild, brief foot shock is delivered.

-

Drug Administration: this compound or a vehicle control is administered intraperitoneally (i.p.) at specified doses and times relative to the training and testing phases.

-

Testing: After a defined interval (e.g., 24 hours), the mouse is returned to the light compartment, and the latency to enter the dark compartment is recorded. Longer latencies are indicative of improved memory of the aversive stimulus.

In Vitro: Receptor Binding and Cellular Assays

To investigate the molecular targets and cellular effects of this compound, a variety of in vitro assays can be employed.

Caption: Workflow for in vitro assays.

Methodologies:

-

Receptor Binding Assays: Utilizing radioligand binding or fluorescence-based techniques to determine the affinity of this compound for various receptors, particularly glutamate receptor subtypes.

-

Electrophysiology: Employing patch-clamp techniques on cultured neurons (e.g., primary hippocampal neurons) to measure the effects of this compound on synaptic currents and long-term potentiation.

-

Western Blotting: To quantify the phosphorylation status of key signaling proteins like CaMKII and PKCα in response to this compound treatment, providing evidence of target engagement and pathway activation.

-

Cell Viability Assays: Using methods such as the MTT or LDH assay to assess the ability of this compound to protect cultured neurons from excitotoxicity or other neurotoxic insults.

Conclusion and Future Directions

This compound, along with its analogue Sunifiram, represents a promising class of nootropic and neuroprotective agents. The available evidence, primarily from studies on Sunifiram, suggests a mechanism of action centered on the potentiation of glutamatergic signaling, a critical pathway for cognitive function.

To fully realize the therapeutic potential of this compound, future research should focus on:

-

Direct Characterization: Conducting comprehensive in vitro and in vivo studies specifically on this compound to determine its pharmacological and pharmacokinetic profiles.

-

Neuroprotection Models: Evaluating the efficacy of this compound in animal models of neurodegenerative diseases (e.g., Alzheimer's disease, Parkinson's disease) and ischemic injury.

-

Safety and Toxicology: Performing detailed toxicology studies to establish a comprehensive safety profile.

This technical guide provides a foundational understanding of the neuroprotective potential of this compound based on the current scientific landscape. Further dedicated research is imperative to translate these preclinical findings into potential clinical applications.

References

Sapunifiram and Long-Term Potentiation: A Technical Review of a Putative Cognitive Enhancer

An In-depth Examination of a Nootropic Candidate and its Potential Role in Synaptic Plasticity

Disclaimer: Direct experimental data on the effects of Sapunifiram on long-term potentiation (LTP) induction are not extensively available in peer-reviewed literature. This guide synthesizes information on its closely related analog, Sunifiram (B1682719), to provide a potential framework for understanding this compound's mechanism of action. The information presented regarding specific molecular interactions and quantitative effects on LTP is based on studies of Sunifiram and should be considered as a proxy until direct research on this compound becomes available.

Introduction

This compound (MN19) is a synthetic nootropic compound that, along with its analog Sunifiram (DM235), has garnered interest for its potential cognitive-enhancing effects.[1] These compounds are structurally related to Piracetam and are under investigation for their potential therapeutic applications in neurodegenerative disorders like Alzheimer's disease.[2][3][4] The core of their putative cognitive-enhancing properties is believed to lie in their ability to modulate synaptic plasticity, a fundamental mechanism for learning and memory.[5][6] Long-term potentiation (LTP), a persistent strengthening of synapses, is a primary experimental model for studying the cellular basis of learning and memory.[6][7][8] This technical guide provides a detailed overview of the known effects of the closely related compound, Sunifiram, on LTP induction, offering insights into the potential mechanisms of this compound.

Core Mechanism of Action: Insights from Sunifiram

Research on Sunifiram suggests that its pro-cognitive effects are mediated through the modulation of glutamatergic neurotransmission, specifically by targeting NMDA and AMPA receptors, which are crucial for LTP induction.[2][3][9]

Allosteric Modulation of NMDA Receptors

Sunifiram appears to act as a positive allosteric modulator at the glycine-binding site of the NMDA receptor.[2][3][10] This interaction enhances NMDA receptor-mediated synaptic responses, a critical step in initiating the molecular cascade that leads to LTP.[2][3][4] The potentiation of NMDA receptor function by Sunifiram leads to an increased influx of Ca²⁺ into the postsynaptic neuron upon glutamate (B1630785) binding, a key trigger for LTP.[11]

Enhancement of AMPA Receptor Function

The cognitive-enhancing effects of Sunifiram are also linked to the potentiation of AMPA receptor function.[2][9] This is thought to be a downstream consequence of NMDA receptor modulation and the subsequent activation of intracellular signaling cascades.[2][3]

The Effect of Sunifiram on LTP Induction

Studies utilizing electrophysiological recordings in hippocampal slices have demonstrated that Sunifiram can significantly enhance the induction of LTP.[2][3]

Dose-Dependent Enhancement of LTP

Sunifiram exhibits a bell-shaped dose-response curve in its enhancement of LTP, with optimal effects observed at a concentration of 10 nM.[2][3][4] Both lower and higher concentrations show a diminished effect. This suggests a specific and saturable binding interaction.

Impact on Field Excitatory Postsynaptic Potentials (fEPSPs)

Application of Sunifiram has been shown to increase the slope of fEPSPs in a dose-dependent manner, indicating an enhancement of basal synaptic transmission.[2][3]

Signaling Pathways Implicated in Sunifiram-Mediated LTP Enhancement

The potentiation of LTP by Sunifiram involves the activation of several key intracellular signaling kinases.[2][3][10]

Activation of Protein Kinase Cα (PKCα)

Sunifiram treatment leads to an increase in the phosphorylation and activation of PKCα.[2][3][10] This activation is dependent on the stimulation of the glycine-binding site of the NMDA receptor and involves the Src kinase family.[2][3] Activated PKCα can then phosphorylate the NMDA receptor subunits, further enhancing their function.[2][4]

Activation of Ca²⁺/Calmodulin-Dependent Protein Kinase II (CaMKII)

Following the increased Ca²⁺ influx through NMDA receptors, CaMKII is activated.[2][3][10] Activated CaMKII plays a crucial role in the early phase of LTP by phosphorylating AMPA receptors, which increases their conductance and promotes their insertion into the postsynaptic membrane.[2][6]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on Sunifiram's effect on LTP.

| Parameter | Sunifiram Concentration | Observation | Reference |

| LTP Enhancement | 10 nM | Peak enhancement of LTP induction | [2][3][4] |

| 10-100 nM | Significant enhancement of LTP | [2][3] | |

| fEPSP Slope | 1-1000 nM | Dose-dependent increase | [2][3] |

| PKCα Phosphorylation | 10 nM | Peak increase in phosphorylation | [2] |

| Src Kinase Phosphorylation | 10 nM | Peak increase in phosphorylation | [2] |

| CaMKIIα Phosphorylation | Not specified | Restored to control levels in OBX mice | [10] |

| GluR1 (AMPA Receptor Subunit) Phosphorylation | Not specified | Restored to control levels in OBX mice | [10] |

| NR1 (NMDA Receptor Subunit) Phosphorylation | Not specified | Improved to control levels in OBX mice | [10] |

Experimental Protocols

Electrophysiological Recording of LTP

-

Tissue Preparation: Transverse hippocampal slices (e.g., 400 µm thick) are prepared from the brains of rodents (e.g., mice).

-

Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the stratum radiatum of the CA1 region using a glass microelectrode.

-

Stimulation: Schaffer collaterals are stimulated with a bipolar electrode.

-

LTP Induction: A high-frequency stimulation (HFS) protocol (e.g., one train of 100 Hz for 1 second) is used to induce LTP.

-

Drug Application: Sunifiram is bath-applied to the slices at various concentrations before and during HFS.

Immunoblotting for Protein Phosphorylation

-

Sample Preparation: Hippocampal slices are treated with Sunifiram and then rapidly frozen and homogenized in lysis buffer.

-

Protein Quantification: Protein concentration in the lysates is determined using a standard assay (e.g., BCA assay).

-

Western Blotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., PKCα, CaMKII, Src, NR1, GluR1).

-

Detection: Membranes are incubated with secondary antibodies conjugated to a detectable enzyme (e.g., HRP), and the signal is visualized using chemiluminescence.

Visualizations

Signaling Pathway of Sunifiram in LTP Enhancement

References

- 1. Design, synthesis and nootropic activity of new analogues of sunifiram and this compound, two potent cognition-enhancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel nootropic drug sunifiram enhances hippocampal synaptic efficacy via glycine-binding site of N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tohoku.elsevierpure.com [tohoku.elsevierpure.com]

- 4. researchgate.net [researchgate.net]

- 5. Focus on Cognitive Enhancement: A Narrative Overview of Nootropics and “Smart Drug” Use and Misuse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Long-term potentiation - Wikipedia [en.wikipedia.org]

- 7. Induction and Experience-Dependent Consolidation of Stable Long-Term Potentiation Lasting Months in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Long-Term Potentiation and Depression as Putative Mechanisms for Memory Formation - Neural Plasticity and Memory - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Sunifiram - NutraPedia [nutrahacker.com]

- 10. Novel nootropic drug sunifiram improves cognitive deficits via CaM kinase II and protein kinase C activation in olfactory bulbectomized mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

Molecular Targets of Sapunifiram in the Central Nervous System: An In-depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary